(4-Ethylphenyl)(6-methyl-4-(phenylsulfonyl)quinolin-3-yl)methanone
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Description
Scientific Research Applications
Synthetic Routes and Chemical Properties
- A study by Mizuno et al. (2006) explored efficient syntheses of metabolites related to TAK-603, utilizing methanesulfonyl as a protective group in Friedel–Crafts reactions for high yield production. This methodology might provide insights into the synthesis or derivatization of compounds structurally related to (4-Ethylphenyl)(6-methyl-4-(phenylsulfonyl)quinolin-3-yl)methanone (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
- Al-Ansari (2016) investigated the effects of structure and environmental factors on the spectroscopic properties of similar compounds, providing a theoretical and experimental framework for understanding how substitutions affect the electronic and fluorescence properties (Al-Ansari, 2016).
Materials Science and Polymer Chemistry
- Research by Turac et al. (2011) on electrochemical copolymerizations involving quinoxaline derivatives has implications for conducting polymers, suggesting applications in electronics and materials science (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).
Pharmacological Applications
- A study on the anxiolytic-like effects of mGlu receptor antagonists, including a compound structurally related to the one , provided evidence for potential applications in treating anxiety disorders (Pietraszek et al., 2005).
- Another pharmacological study focused on neuroprotective activities of selective mGlu1 and mGlu5 antagonists, suggesting therapeutic potential for neurodegenerative diseases (Szydlowska, Kamińska, Baude, Parsons, & Danysz, 2007).
Molecular Fluorescence and Sensing
- Halder, Hazra, and Roy (2018) synthesized a Schiff-base molecule demonstrating ratiometric fluorescent chemosensor properties for pH, hinting at possible applications for this compound in sensing technologies (Halder, Hazra, & Roy, 2018).
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-3-18-10-12-19(13-11-18)24(27)22-16-26-23-14-9-17(2)15-21(23)25(22)30(28,29)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKSUXXILLJIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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